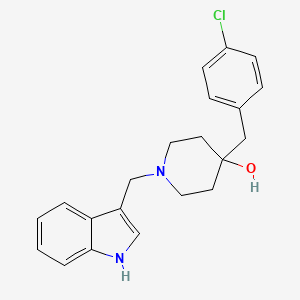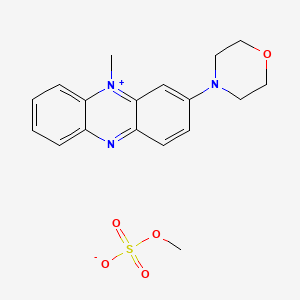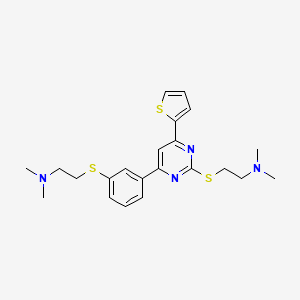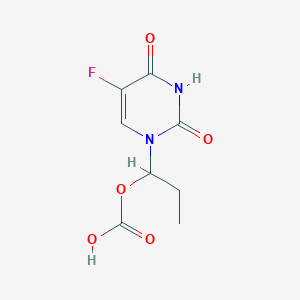
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a propyl hydrogen carbonate group attached to the nitrogen atom at the 1-position
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be achieved through several methods. One efficient method involves the use of a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be executed as a continuous process and is easy to scale up. Another method involves the cesium carbonate-promoted direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently in the presence of cesium carbonate, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Analyse Des Réactions Chimiques
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The propyl hydrogen carbonate group plays a role in modulating the compound’s solubility and stability, further influencing its activity.
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but lack the fluorine atom and propyl hydrogen carbonate group, resulting in different chemical and biological properties.
Fluorinated Pyrimidines: Compounds with fluorine atoms at different positions on the pyrimidine ring exhibit varying degrees of biological activity and stability.
Propyl Carbonates: These compounds contain the propyl hydrogen carbonate group but differ in the rest of their structure, leading to distinct applications and reactivity.
Propriétés
Formule moléculaire |
C8H9FN2O5 |
|---|---|
Poids moléculaire |
232.17 g/mol |
Nom IUPAC |
1-(5-fluoro-2,4-dioxopyrimidin-1-yl)propyl hydrogen carbonate |
InChI |
InChI=1S/C8H9FN2O5/c1-2-5(16-8(14)15)11-3-4(9)6(12)10-7(11)13/h3,5H,2H2,1H3,(H,14,15)(H,10,12,13) |
Clé InChI |
CUFBQYYOIDYFOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(N1C=C(C(=O)NC1=O)F)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


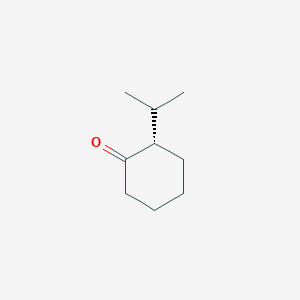
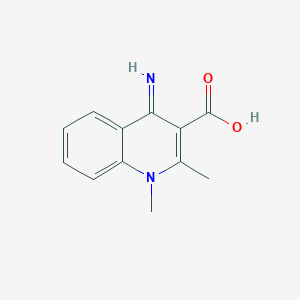
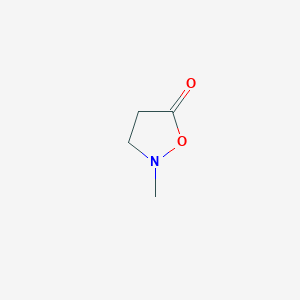
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)



![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
